molecular formula C11H19N3S B1523274 {1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine CAS No. 1249955-95-0

{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1523274
CAS No.: 1249955-95-0
M. Wt: 225.36 g/mol
InChI Key: ZEYZIFKDRCDRKU-UHFFFAOYSA-N
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Description

{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine is a chemical compound that features a thiazole ring and a piperidine ring. The thiazole ring is known for its presence in various biologically active molecules, while the piperidine ring is a common structural motif in many pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 2-methylthiazole with a suitable piperidine derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, {1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may have activity against certain enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride
  • 1-(2-Thienyl)ethylamine
  • 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Uniqueness

This compound is unique due to its combination of a thiazole ring and a piperidine ring This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-9-13-11(8-15-9)7-14-4-2-10(6-12)3-5-14/h8,10H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYZIFKDRCDRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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